methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1251573-67-7
VCID: VC7769771
InChI: InChI=1S/C16H18FN3O4S2/c1-24-16(21)13-11-19(10-12-4-2-3-5-14(12)17)18-15(13)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3
SMILES: COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3F
Molecular Formula: C16H18FN3O4S2
Molecular Weight: 399.46

methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

CAS No.: 1251573-67-7

Cat. No.: VC7769771

Molecular Formula: C16H18FN3O4S2

Molecular Weight: 399.46

* For research use only. Not for human or veterinary use.

methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate - 1251573-67-7

Specification

CAS No. 1251573-67-7
Molecular Formula C16H18FN3O4S2
Molecular Weight 399.46
IUPAC Name methyl 1-[(2-fluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate
Standard InChI InChI=1S/C16H18FN3O4S2/c1-24-16(21)13-11-19(10-12-4-2-3-5-14(12)17)18-15(13)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3
Standard InChI Key UJFJVACHAKRXGR-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl 1-[(2-fluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate, delineates its core structure: a pyrazole ring substituted at positions 1, 3, and 4. Key features include:

  • Position 1: A 2-fluorobenzyl group, introducing aromaticity and potential π-π interactions with biological targets.

  • Position 3: A thiomorpholinosulfonyl moiety, contributing sulfonamide-based electronegativity and hydrogen-bonding capacity.

  • Position 4: A methyl ester, offering a handle for prodrug modifications or hydrolytic activation.

The molecular formula (C₁₆H₁₈FN₃O₄S₂) reflects a balanced hydrophobicity (logP ≈ 2.5, estimated) suitable for blood-brain barrier penetration or intracellular targeting. The thiomorpholine ring’s sulfur atom may influence redox interactions, while the fluorine atom enhances lipophilicity and resistance to oxidative metabolism .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight399.46 g/mol
CAS Number1251573-67-7
IUPAC NameMethyl 1-[(2-fluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate
SMILESCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3F
InChIKeyUJFJVACHAKRXGR-UHFFFAOYSA-N

Synthesis and Structural Challenges

Synthetic Pathways

Although explicit protocols for this compound are scarce, analogous pyrazoles are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazines with 1,3-diketones or α,β-unsaturated ketones to form the pyrazole core.

  • Sulfonylation: Introduction of the thiomorpholinosulfonyl group using sulfonyl chlorides under basic conditions.

  • Esterification: Methylation of the carboxylic acid precursor using diazomethane or methyl iodide .

Key Challenges

  • Regioselectivity: Ensuring proper substitution at the pyrazole N1 and C3 positions requires careful control of reaction kinetics and catalysts.

  • Sulfonylation Efficiency: The bulkiness of the thiomorpholine group may hinder sulfonyl chloride reactivity, necessitating elevated temperatures or polar aprotic solvents.

  • Purification: Separation of regioisomers and byproducts demands advanced chromatographic techniques, impacting yield.

Future Directions

Research Priorities

  • In Vitro Screening: Evaluate inhibition of COX-1/2, carbonic anhydrase, and microbial growth.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in rodent models.

  • Structural Optimization: Explore ester hydrolysis to carboxylic acid derivatives for enhanced solubility .

Collaborative Opportunities

Partnerships with academic institutions could accelerate mechanistic studies, leveraging X-ray crystallography to resolve target-binding modes.

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